2'-Chloroacetanilide

Overview

Description

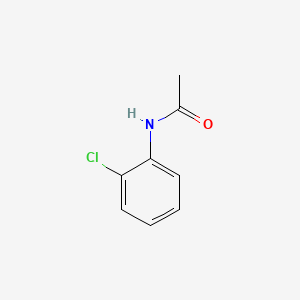

2'-Chloroacetanilide (CAS 533-17-5), also known as N-(2-chlorophenyl)acetamide, is a chlorinated aromatic compound with the molecular formula C₈H₈ClNO and a molecular weight of 169.61 g/mol . Its structure consists of an acetamide group (-NHCOCH₃) attached to a benzene ring substituted with a chlorine atom at the ortho (2') position. This compound is synthesized via reactions between 2-chloroaniline and acetylating agents like ethyl acetoacetate in toluene . X-ray crystallography confirms its keto form, with C=O bond lengths of 1.206(3) Å and 1.195(3) Å, and layered stacking interactions in the crystal lattice .

This compound is primarily used as a chemical intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Preparation Methods

Acetylation of 2-Chloroaniline

Reaction Mechanism and Standard Protocol

The most widely documented method involves acetylation of 2-chloroaniline using acetic anhydride or acetyl chloride. This Friedel-Crafts acylation proceeds via electrophilic substitution, where the amino group of 2-chloroaniline reacts with the acylating agent. A typical protocol involves:

-

Reactants : 2-Chloroaniline (1 mol), acetic anhydride (1.2 mol), glacial acetic acid (solvent).

Post-reaction, the mixture is quenched with ice-cold water, and the precipitate is filtered and recrystallized from ethanol-water (60–95% concentration) . This method achieves yields of 85–92% with a purity >98% .

Optimization and Industrial Adaptations

Industrial-scale adaptations prioritize cost and safety. For instance, substituting acetic anhydride with acetyl chloride reduces reaction time to 2 hours but necessitates strict temperature control (40–60°C) to prevent decomposition . Patents highlight the use of mixed solvents (dichloromethane-acetone, 4:0.3–0.5 v/v) to enhance solubility and reduce side products . Catalytic amounts of sulfuric acid (0.5–1 mol%) further accelerate the reaction, achieving 94% yield at 80°C .

Direct Chlorination of Acetanilide

Chlorinating Agents and Reaction Dynamics

Direct electrophilic chlorination of acetanilide offers a streamlined route. Key chlorinating agents include:

-

Trichloroisocyanuric acid (TCICA) : A safer alternative to chlorine gas, TCICA provides controlled chlorination at 0–10°C .

-

Bromine/Hydrogen Peroxide : Oxidative bromination followed by halogen exchange, though less common, yields 2'-chloro derivatives via intermediate bromoacetanilides .

TCICA-Mediated Chlorination

A patented method (CN112358413A) details:

-

Reactants : Acetanilide (1 mol), TCICA (0.4–0.6 mol), dichloromethane-acetone (4–6:0.3–0.5 v/v) .

-

Conditions : 0–10°C for 4–6 hours, followed by quenching with NaHCO₃/Na₂CO₃ .

This protocol achieves 88–90% yield with minimal byproducts (e.g., di-chlorinated isomers <2%) .

Challenges in Regioselectivity

Chlorination at the ortho position competes with para substitution. Studies show that solvent polarity critically influences regioselectivity:

-

Polar aprotic solvents (e.g., acetone): Favor ortho-chlorination (80:20 ortho:para) .

-

Nonpolar solvents (e.g., toluene): Increase para isomers to 35% .

Adding catalytic ZnCl₂ (0.1 mol%) improves ortho selectivity to 95% by coordinating to the acetanilide carbonyl .

Reductive Dehalogenation of 2'-Chloroacetophenone

Photochemical Reduction

A novel approach employs UV-mediated reductive dehalogenation of 2'-chloroacetophenone. Reported conditions include:

-

Reactants : 2'-Chloroacetophenone (0.2 mmol), H₂O (1.6 mmol), diethyl ether (4 mL) .

-

Conditions : Irradiation with 40 W purple LED (390 nm) for 1.5 hours at 20°C .

This method achieves 97% conversion but requires specialized equipment, limiting industrial use .

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C, 5 wt%) under H₂ (1 atm) reduces the ketone to acetamide while retaining the chloro substituent. Yields reach 82% after 6 hours at 50°C . However, over-reduction to 2-chloroaniline remains a challenge (∼15% side product) .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acetylation of 2-ClAn | 85–92 | >98 | Scalable, high purity | Requires toxic acylating agents |

| TCICA Chlorination | 88–90 | 95–97 | Mild conditions, regioselective | Costly chlorinating agents |

| Photochemical Reduction | 97 | 90 | Solvent-free, high conversion | Specialized equipment, low scalability |

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Acetylation : Low-cost (∼$14/kg) but generates acidic waste requiring neutralization .

-

TCICA Chlorination : Higher reagent cost (∼$25/kg TCICA) offset by reduced waste treatment .

-

Photochemical Methods : Energy-intensive (∼$40/kg) but eco-friendly .

Emerging Trends and Innovations

Recent patents emphasize continuous-flow reactors for acetylation, achieving 98% yield in 30 minutes via rapid mixing and heat transfer . Catalytic asymmetric chlorination using chiral ligands (e.g., BINAP) is under exploration for enantioselective derivatives .

Chemical Reactions Analysis

Types of Reactions: 2’-Chloroacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction Reactions: Reduction of the carbonyl group can yield secondary amines.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

- Substitution reactions yield various substituted acetanilides.

- Oxidation reactions produce N-oxide derivatives.

- Reduction reactions result in secondary amines .

Scientific Research Applications

Environmental Science

Herbicide Degradation

Research has focused on the degradation of chloroacetanilide herbicides in natural waters. A study investigated the effectiveness of UV-activated hydrogen peroxide processes for degrading these compounds under varying pH conditions. The results indicated that:

- UV/S2O82− Process : Most effective under acidic conditions (pH 5).

- UV/HSO5− Process : Showed the highest degradation efficacy under basic conditions (pH > 8) .

The study highlighted the potential of these processes for treating water contaminated with herbicides, emphasizing their importance in environmental remediation.

Medicinal Chemistry

Genotoxicity Studies

Investigations into the genotoxic effects of chloroacetamide herbicides, including 2'-chloroacetanilide, revealed toxicity in model organisms such as zebrafish embryos and HepG2 liver cancer cells. The studies assessed parameters like cell viability and oxidative stress, demonstrating significant DNA damage and increased cell apoptosis upon exposure to these compounds .

Antimicrobial Activity

A series of studies evaluated the antimicrobial properties of this compound derivatives against various bacterial strains. The findings are summarized in the table below:

| Compound Code | E. coli (mm) | S. aureus (mm) | C. albicans (mm) |

|---|---|---|---|

| 3a | 7 | No zone | 10 |

| 3b | 26 | 25 | 15 |

| 3c | 30 | 36 | 20 |

| 3d | 27 | 30 | No zone |

| 3e | 30 | 36 | No zone |

The results indicate that certain derivatives exhibit substantial inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

Polymer Science

Synthesis of Cellulose-Acetanilide Ethers

Research has demonstrated the synthesis of cellulose-acetanilide ethers using this compound as a reagent. The process involves homogeneous etherification of cellulose with this compound under mild conditions, yielding materials with notable antibacterial activity .

Case Study: Antimicrobial Screening

In a comprehensive screening of synthesized chloroacetamides, several compounds were tested against pathogens to evaluate their antimicrobial efficacy. The results indicated that structural modifications significantly influenced antibacterial activity, with some derivatives achieving notable effectiveness against common bacterial strains.

Case Study: Analgesic Potential

Molecular docking studies on various chloroacetamides indicated promising analgesic properties for specific derivatives of this compound. In vivo testing using models demonstrated that certain compounds exhibited analgesic effects comparable to standard pain relief medications, suggesting their potential for development as therapeutic agents.

Mechanism of Action

The mechanism of action of 2’-Chloroacetanilide involves its interaction with specific molecular targets. In herbicides, it inhibits long-chain fatty acid biosynthesis, leading to the disruption of cell division and protein synthesis in plants. This results in the death of susceptible plants . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

The key distinction between 2'-chloroacetanilide and herbicidal chloroacetanilides lies in their functional groups and substitution patterns:

Key Observations :

- Herbicidal Activity: Acetochlor, alachlor, and metolachlor contain chloroacetamide groups and bulky alkyl/aryl substitutions critical for inhibiting plant protein synthesis and shoot elongation . This compound lacks these substituents, rendering it non-herbicidal.

Environmental Persistence and Degradation

- This compound: Limited data exist on its environmental fate, but its simpler structure suggests faster degradation compared to herbicidal analogs.

- Herbicidal Analogs : Exhibit moderate persistence in soil (half-life: 15–30 days) but generate stable metabolites like ethane sulfonic acid (ESA) and oxanilic acid (OA), which persist in groundwater . For example, metolachlor degradates were detected at concentrations 10× higher than the parent compound in Iowa streams .

Metabolic and Resistance Mechanisms

- Detoxification : Glutathione-S-transferases (GSTs) conjugate chloroacetanilides with glutathione, a key resistance mechanism in weeds. For instance, ZmGST34 in maize enhances tolerance to metolachlor .

- Biodegradation : Microbial consortia (e.g., Rhodococcus sp. B2) degrade herbicidal chloroacetanilides via cytochrome P450-mediated O-dealkylation and N-dealkoxymethylation .

Degradation Pathways

- Chemical Degradation : Thiosulfate salts rapidly dechlorinate chloroacetanilides (e.g., alachlor) via nucleophilic substitution, yielding less toxic products .

- Photocatalysis : TiO₂/UV-A systems degrade acetochlor and metolachlor efficiently, with PRETIOX® TiO₂ AV-01 showing higher efficacy than AEROXIDE® P25 .

Biological Activity

2'-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with significant biological activity. It features a chloro substituent on the aromatic ring of acetanilide, which enhances its chemical properties and biological interactions. This article reviews the compound's biological activities, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant case studies.

- Molecular Formula : CHClN\O

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents

- Hazards : Potential health risks include skin sensitization and respiratory irritation.

The primary target of this compound is the enzyme dihydrofolate reductase (DHFR). By inhibiting DHFR, it disrupts the folate pathway essential for nucleotide synthesis and DNA replication. This inhibition has been linked to its antifungal properties against pathogens such as Candida tropicalis and Candida parapsilosis .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound:

- Inhibition of Fungal Growth : The compound has shown efficacy in inhibiting biofilm formation and reducing mature biofilm biomass against Candida species. Its mechanism involves disrupting cellular pathways critical for fungal proliferation .

- Bacterial Activity : Research indicates that derivatives containing chlorine enhance antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that modifications to the molecular structure can significantly influence effectiveness .

Anti-inflammatory Properties

This compound exhibits potential anti-inflammatory effects, although specific mechanisms remain less explored compared to its antimicrobial properties.

Anticancer Potential

Recent investigations into the compound's anticancer activity have yielded promising results:

- Cell Line Studies : In vitro studies have shown that this compound and its derivatives exhibit antiproliferative effects on breast cancer cell lines, particularly MDA-MB-231 cells. The presence of chlorine in the structure appears to enhance this activity .

Acute Toxicity Assessments

A retrospective study involving patients exposed to chloracetanilide herbicides provided insights into acute toxicity. Among 35 patients studied, symptoms varied from mild to severe, with a notable incidence of nausea and vomiting. The Poison Severity Score (PSS) indicated significant clinical manifestations in older patients, highlighting the need for careful monitoring following exposure .

| Severity Score | Number of Patients | Symptoms Observed |

|---|---|---|

| 0 | 17 | Asymptomatic |

| 1 | 10 | Minor symptoms |

| 2 | 5 | Pronounced symptoms |

| 3 | 2 | Severe symptoms |

| 4 | 1 | Death |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its lipophilic nature. This characteristic is crucial for its biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2'-Chloroacetanilide, and how do they influence experimental design?

- Answer : Key properties include molecular formula (C₈H₈ClNO), molecular weight (169.61 g/mol), and CAS number (533-17-5). Its low water solubility (experimental data needed) necessitates organic solvents like toluene for synthesis . Melting point and stability under varying pH/temperature conditions should be characterized via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to optimize reaction conditions and storage protocols .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Answer :

- Handling : Use fluoroprene gloves (0.7 mm thickness, >480 min penetration resistance) and NIOSH-approved respirators with ABEK filters to prevent dermal/ocular exposure and inhalation of vapors .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) in dry, ventilated areas. Avoid moisture to prevent hydrolysis, which may generate toxic byproducts like chloroacetic acid .

Q. What validated methods exist for synthesizing this compound, and what are their limitations?

- Answer : A one-step synthesis route involves acetylation of 2-chloroaniline using acetyl chloride in toluene under reflux (5–8 hours, 80°C). Key challenges include controlling side reactions (e.g., over-acetylation) and achieving >95% purity. Catalytic titania (TiO₂) improves yield but requires post-synthesis purification via column chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in phytotoxicity data for chloroacetanilide herbicides like this compound?

- Answer : Discrepancies in plant injury studies (e.g., leaf tatter in Quercus alba) may arise from differences in application rates, environmental matrices, or species sensitivity. Mitigation strategies:

- Conduct dose-response studies with standardized protocols (e.g., EPA Method 535 for degradate analysis) .

- Use deuterated analogs (e.g., Butachlor-d13) as internal standards to improve LC-MS/MS quantification accuracy in complex matrices .

Q. What advanced analytical techniques are suitable for quantifying trace this compound degradates in environmental samples?

- Answer :

- Solid-Phase Extraction (SPE) : Pre-concentrate degradates using C18 cartridges.

- LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for parent ion m/z 170 → fragment ions (e.g., m/z 133 [Cl loss], 105 [CH₃CO loss]). Validate with EPA Method 535 .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish abiotic vs. microbial degradation pathways .

Q. How can mechanistic studies elucidate the environmental fate of this compound in soil-water systems?

- Answer :

- Degradation Pathways : Use isotopically labeled ¹⁴C-2'-Chloroacetanilide to track mineralization (CO₂ evolution) and bound residue formation in soil microcosms .

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect intermediates like 2-chloroaniline and sulfonic acid derivatives, which may pose secondary toxicity risks .

Q. Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Answer :

- Non-linear Regression : Fit log-logistic models (e.g., EC₅₀ estimation) using software like R/Benchmark Dose Analysis .

- Uncertainty Analysis : Apply Monte Carlo simulations to account for variability in exposure scenarios (e.g., soil organic carbon content) .

Q. How should researchers document synthesis and characterization data for reproducibility?

- Answer : Follow Beilstein Journal guidelines:

- Synthesis : Report solvent ratios, catalyst loadings, and purification steps (e.g., recrystallization solvents).

- Characterization : Include ¹H/¹³C NMR shifts (CDCl₃), IR carbonyl peaks (~1650 cm⁻¹), and HPLC purity thresholds (>98%) .

Properties

IUPAC Name |

N-(2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVQTRVKSOEHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060200 | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | o-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

PRACTICALLY INSOL IN WATER, ALKALIES; SOL IN ALCOHOL, MORE SOL IN BENZENE THAN P-CHLOROACETANILIDE, VERY SOL IN ETHER, HOT BENZENE | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000963 [mmHg] | |

| Record name | o-Chloroacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES FROM DIL ACETIC ACID | |

CAS No. |

533-17-5 | |

| Record name | N-(2-Chlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Chloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Chloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloroacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20C42PA69Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

88 °C | |

| Record name | O-CHLOROACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1408 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.